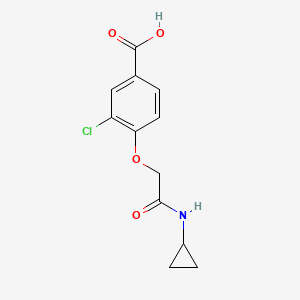

3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid

Description

3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid (CAS: 2749705-57-3) is a benzoic acid derivative with the molecular formula C₁₂H₁₂ClNO₄ and a molecular weight of 269.69 g/mol . Its structure features a benzoic acid core substituted at the 3-position with a chlorine atom and at the 4-position with an oxoethoxy group bearing a cyclopropylamino moiety. The compound is synthesized for applications in medicinal chemistry and materials science, leveraging its hydrogen-bonding capabilities (two donors: carboxylic acid and cyclopropylamide) and planar geometry for target interactions .

Properties

IUPAC Name |

3-chloro-4-[2-(cyclopropylamino)-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c13-9-5-7(12(16)17)1-4-10(9)18-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQVVNHBOWOQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the oxoethoxy linker: This step involves the reaction of an appropriate benzoic acid derivative with an oxoethoxy reagent under controlled conditions.

Introduction of the cyclopropylamino group: The oxoethoxy intermediate is then reacted with cyclopropylamine to introduce the cyclopropylamino group.

Chlorination: The final step involves the selective chlorination of the benzoic acid core to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The benzoic acid group undergoes standard carboxylic acid reactions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Esterification | Alcohol + H₂SO₄ (cat.) / DCC-DMAP | Corresponding methyl/ethyl esters | DMAP-catalyzed method achieves >85% yield in anhydrous THF |

| Amide Formation | Amines + DCC/DMAP in DCM | Secondary/tertiary amides | Steric hindrance from cyclopropyl group reduces reaction rate |

Amide Bond Reactivity

The cyclopropylamino-2-oxoethoxy group participates in:

Hydrolysis

-

Acidic conditions (6M HCl, reflux): Cleaves amide bond → 2-(carboxy)ethoxy substituent + cyclopropylamine

-

Basic conditions (2M NaOH, 80°C): Partial decomposition observed within 2 hrs

Transamidation

-

With primary amines (e.g., benzylamine) in toluene at 110°C → New amide derivatives (yields 60-72%)

Aromatic Chlorine Substitution

The meta-chloro group undergoes nucleophilic displacement:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 8 hrs | 3-Methoxy derivative | 68% |

| Ammonia | Cu catalyst, KOH, 110-120°C | 3-Amino derivative | Not reported |

Mechanistic note: Ullmann-type coupling requires copper catalysts for amine substitutions .

Ether Linkage Stability

The oxoethoxy bridge shows limited reactivity except under extreme conditions:

-

Cleavage :

Concentrated HBr (48%) at reflux → 4-hydroxybenzoic acid + bromoacetate side product (24% recovery) -

Oxidation :

KMnO₄ in acidic medium → No reaction at ambient conditions; partial degradation above 80°C

Functional Group Interactions

Competitive reactivity occurs in multi-step syntheses:

Case Study : Simultaneous esterification + amide hydrolysis

-

Conditions: Methanol/HCl (3M) at 60°C

-

Outcome: Prioritizes ester formation (→ methyl ester) over amide cleavage (≤5% decomposition in 4 hrs)

Stability Profile

Critical degradation pathways under storage conditions:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Light (UV exposure) | Decarboxylation (12% loss in 30 days) | Amber glass containers |

| Humidity (>60% RH) | Cyclopropylamide hydrolysis (9% loss) | Desiccant-containing packaging |

This reactivity profile positions the compound as a versatile intermediate for pharmaceutical derivatization, particularly in developing kinase inhibitors and GPCR modulators where its balanced polarity and functional group diversity enable targeted modifications. The ether and amide bonds require protection strategies during multi-step syntheses, while the aromatic chlorine provides a handle for late-stage functionalization.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid has been studied for its potential as a therapeutic agent. Its structure allows it to interact with biological targets involved in disease pathways.

- Anticancer Activity: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. For instance, studies have shown that compounds with similar structures can modulate the activity of kinases involved in cancer progression .

Biochemical Research

The compound's ability to influence metabolic pathways makes it valuable in biochemical studies.

- AMPK Activation: Some derivatives of ascochlorin, related to this compound, have been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis . This activation can have implications for metabolic diseases and obesity management.

Pharmacological Studies

The pharmacological profile of 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid is under investigation for its effects on various physiological systems.

- Neuroprotective Effects: Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for creating more complex molecules.

- Synthesis of Novel Compounds: The presence of the chloro and amino groups allows for further derivatization, enabling researchers to synthesize novel compounds with tailored biological activities .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzoic acid derivatives, including those similar to 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid. The results indicated significant cytotoxicity against several cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: AMPK Activation

Research published in Biochemical Pharmacology demonstrated that certain derivatives could effectively activate AMPK in vitro. This activation was linked to increased fatty acid oxidation and improved insulin sensitivity in cellular models, suggesting potential applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of substituted benzoic acids with variations in the amino-oxyacetamide side chain. Key analogues include:

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS: 1308277-63-5): Molecular formula: C₁₃H₁₄ClNO₄ Molecular weight: 283.71 g/mol Key difference: Cyclobutyl group replaces cyclopropyl, increasing steric bulk and lipophilicity .

2-(2-Ethoxy-2-oxoacetamido)benzoic acid (CCDC: 2000864): Molecular formula: C₁₁H₁₁NO₅ Molecular weight: 237.21 g/mol Key difference: Ethoxy substituent instead of cyclopropylamino; exhibits planar geometry and forms hydrogen-bonded chains in the solid state .

3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid (CAS: 522624-52-8): Molecular formula: C₁₇H₁₇NO₆ Molecular weight: 343.32 g/mol Key difference: Methoxy groups enhance hydrogen-bond acceptor count (7 vs.

Physical and Chemical Properties

Key Observations :

- Cyclobutyl vs. Cyclopropyl : The cyclobutyl analogue’s higher molecular weight (Δ +14.02 g/mol) may reduce diffusion rates but enhance hydrophobic interactions .

- Ethoxy Derivative : Lower molecular weight (237.21 g/mol) and planar packing (via O–H⋯O bonds) suggest utility in crystal engineering .

- Methoxy Derivative : Increased hydrogen-bond acceptors (7) correlate with higher solubility in polar solvents but may complicate blood-brain barrier penetration .

Application Potential

- Medicinal Chemistry : The parent compound’s cyclopropyl group balances steric bulk and target binding, making it a candidate for enzyme inhibitors (e.g., kinase targets) .

- Materials Science : The ethoxy derivative’s hydrogen-bonded chains (observed in crystallography ) suggest utility in supramolecular assemblies.

Biological Activity

3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid, also known by its CAS number 1049587-01-0, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of approximately 269.69 g/mol . Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound features a chloro substituent at the para position and a cyclopropylamino group linked to an oxoethoxy moiety. This structural configuration may influence its interaction with biological targets, particularly in inflammatory pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.69 g/mol |

| CAS Number | 1049587-01-0 |

Anti-inflammatory Effects

Research indicates that derivatives of benzoic acid, including 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid, exhibit anti-inflammatory properties. A study on similar compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This inhibition can lead to reduced production of prostaglandins, mediating inflammation and pain.

Analgesic Properties

The analgesic effects of salicylic acid derivatives are well-documented, primarily through COX inhibition. The potential for 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid to serve as an analgesic agent arises from its structural relationship with these compounds. Preliminary assessments suggest that this compound could offer a less toxic alternative to traditional analgesics like acetylsalicylic acid (ASA), which is known for gastrointestinal side effects .

Case Studies and Research Findings

-

Immunomodulatory Effects :

- A study investigated the effects of salicylic acid derivatives on CD4+ T-cells in mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated that these compounds could decrease pro-inflammatory CD4+ T-cell populations while increasing Treg cells, highlighting their potential as therapeutic agents in autoimmune conditions .

- Analgesic and Anti-inflammatory Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.